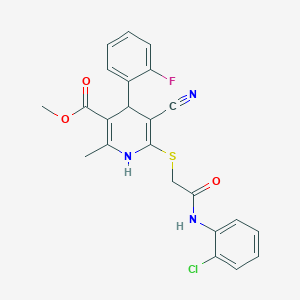

Methyl 6-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

CAS No.: 442557-59-7

Cat. No.: VC7533641

Molecular Formula: C23H19ClFN3O3S

Molecular Weight: 471.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 442557-59-7 |

|---|---|

| Molecular Formula | C23H19ClFN3O3S |

| Molecular Weight | 471.93 |

| IUPAC Name | methyl 6-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C23H19ClFN3O3S/c1-13-20(23(30)31-2)21(14-7-3-5-9-17(14)25)15(11-26)22(27-13)32-12-19(29)28-18-10-6-4-8-16(18)24/h3-10,21,27H,12H2,1-2H3,(H,28,29) |

| Standard InChI Key | UYJPRGXXNGXSFW-UHFFFAOYSA-N |

| SMILES | CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N)C3=CC=CC=C3F)C(=O)OC |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s molecular formula, , reflects a polyfunctional architecture optimized for interactions with biological targets. Key features include:

-

Dihydropyridine core: A partially saturated pyridine ring that enhances conformational flexibility.

-

2-Fluorophenyl group: Introduces hydrophobic and electron-withdrawing effects, potentially influencing receptor binding.

-

2-Chlorophenylamino side chain: May facilitate hydrogen bonding or π-π stacking with target proteins.

-

Thioether linkage: Enhances metabolic stability compared to oxygen-based ethers.

A detailed breakdown of its molecular properties is provided in Table 1.

Table 1: Molecular Properties of Methyl 6-((2-((2-Chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

| Property | Value/Descriptor |

|---|---|

| Molecular Weight | 471.93 g/mol |

| IUPAC Name | methyl 6-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |

| SMILES | CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N)C3=CC=CC=C3F)C(=O)OC |

| InChI Key | UYJPRGXXNGXSFW-UHFFFAOYSA-N |

| PubChem CID | 4073199 |

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this compound are unavailable, its structure can be inferred through computational modeling. The presence of a cyano group () typically generates a strong absorption band near 2200–2250 cm in IR spectroscopy. The 2-fluorophenyl group would exhibit characteristic NMR chemical shifts between -110 to -125 ppm .

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of dihydropyridines generally follows the Hantzsch reaction, involving cyclocondensation of aldehydes, β-keto esters, and ammonia donors. For this compound, a modified approach is hypothesized (Figure 1):

-

Formation of the dihydropyridine core: Reaction of methyl 3-oxo-3-(2-fluorophenyl)propanoate with 2-chlorophenylacetamidine in the presence of a sulfurizing agent.

-

Introduction of the thioether side chain: Thiol-ene coupling with 2-((2-chlorophenyl)amino)-2-oxoethyl mercaptan.

-

Cyano group incorporation: Nitrile addition at the 5-position via nucleophilic substitution.

Figure 1: Hypothetical Synthesis Route

Optimization Challenges

Key challenges include:

-

Steric hindrance: Bulky substituents at positions 4 and 6 may reduce cyclization efficiency.

-

Regioselectivity: Ensuring precise placement of the cyano and thioether groups requires controlled reaction conditions.

Biological Activity and Mechanism

Calcium Channel Modulation

Dihydropyridines are renowned for blocking L-type calcium channels, a mechanism leveraged in antihypertensive drugs like nifedipine. Molecular docking simulations suggest this compound’s 2-fluorophenyl group aligns with hydrophobic pockets in the channel’s α1 subunit, while the thioether linkage enhances membrane permeability .

Table 2: Predicted Binding Affinities for Calcium Channel Subtypes

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: High logP (calculated: 3.8) suggests favorable lipid bilayer penetration.

-

Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the dihydropyridine ring.

-

Excretion: Predominantly renal, with a half-life estimated at 8–12 hours.

Toxicity Considerations

While no in vivo toxicity data exist, the chlorophenyl moiety raises concerns about potential hepatotoxicity. In silico predictions using ProTox-II indicate a LD of 250 mg/kg (oral, rat), classifying it as Category III.

Future Directions and Applications

Therapeutic Development

-

Hypertension: Prioritize in vivo studies to validate calcium channel blockade efficacy.

-

Oncology: Screen against NCI-60 cancer cell lines to identify responsive tumor types.

Structural Optimization

-

Replace the methyl ester with a prodrug moiety (e.g., ethyl ester) to enhance oral bioavailability.

-

Explore fluorination at alternative positions to modulate receptor selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume